(2R-trans)-4-(3,4-Dichlorophenyl)-3,4-dihydro-2-hydroxy-1(2H)-naphthalenone

Pharmacogenomics CYP2C19 phenotyping Therapeutic drug monitoring

(2R-trans)-4-(3,4-Dichlorophenyl)-3,4-dihydro-2-hydroxy-1(2H)-naphthalenone (CAS 124345-10-4), systematically named (2R,4S)-4-(3,4-dichlorophenyl)-2-hydroxy-3,4-dihydro-2H-naphthalen-1-one, is an α-hydroxy ketone metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline. Also designated as 4-(S)-1-Des(methylamine)-1-oxo-2-(R,S)-hydroxy Sertraline, this chiral naphthalenone derivative (C₁₆H₁₂Cl₂O₂; MW 307.17) is formed via CYP2C19-mediated oxidation downstream of sertraline N-demethylation and oxidative deamination.

Molecular Formula C16H12Cl2O2
Molecular Weight 307.2 g/mol
Cat. No. B12352861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R-trans)-4-(3,4-Dichlorophenyl)-3,4-dihydro-2-hydroxy-1(2H)-naphthalenone
Molecular FormulaC16H12Cl2O2
Molecular Weight307.2 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C(=O)C1O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H12Cl2O2/c17-13-6-5-9(7-14(13)18)12-8-15(19)16(20)11-4-2-1-3-10(11)12/h1-7,12,15,19H,8H2/t12-,15+/m0/s1
InChIKeyKVZFTTORFMNPDL-SWLSCSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R-trans)-4-(3,4-Dichlorophenyl)-3,4-dihydro-2-hydroxy-1(2H)-naphthalenone: Sertraline α-Hydroxy Ketone Metabolite Reference Standard for Analytical and Pharmacogenomic Applications


(2R-trans)-4-(3,4-Dichlorophenyl)-3,4-dihydro-2-hydroxy-1(2H)-naphthalenone (CAS 124345-10-4), systematically named (2R,4S)-4-(3,4-dichlorophenyl)-2-hydroxy-3,4-dihydro-2H-naphthalen-1-one, is an α-hydroxy ketone metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline [1]. Also designated as 4-(S)-1-Des(methylamine)-1-oxo-2-(R,S)-hydroxy Sertraline, this chiral naphthalenone derivative (C₁₆H₁₂Cl₂O₂; MW 307.17) is formed via CYP2C19-mediated oxidation downstream of sertraline N-demethylation and oxidative deamination [2]. It exists as one component of a diastereomeric metabolite pair excreted predominantly as glucuronide conjugates, and is supplied as a certified reference standard (dark orange oil; [α] = +41.1°, c = 0.11, CHCl₃) for analytical method development, impurity profiling, and pharmacogenomic investigations [3].

Why In-Class Sertraline Metabolites Cannot Substitute for (2R-trans)-4-(3,4-Dichlorophenyl)-3,4-dihydro-2-hydroxy-1(2H)-naphthalenone in Analytical and Pharmacogenomic Workflows


Sertraline-related compounds—including the parent drug, desmethylsertraline (norsertraline), sertraline ketone, and the (2S)-hydroxy diastereomer—exhibit fundamentally distinct metabolic origins, enzymatic dependencies, biological activities, and physicochemical properties [1]. The target compound is selectively formed by CYP2C19, whereas desmethylsertraline is primarily CYP2B6-dependent, meaning that pharmacogenomic inference based on one metabolite cannot substitute for the other [2]. Furthermore, this compound lacks the aromatase-inhibiting activity demonstrated by N-desmethylated sertraline metabolites and the potent serotonin transporter (SERT) inhibition of sertraline itself (Ki ≈ 3 nM), rendering it biologically silent in key pharmacological pathways where comparators are active [3]. Its distinct chiral identity—confirmed by a specific optical rotation of +41.1°—further precludes substitution by the racemic mixture or the epimeric (2S)-hydroxy form in chiral analytical methods .

Quantitative Differentiation Evidence for (2R-trans)-4-(3,4-Dichlorophenyl)-3,4-dihydro-2-hydroxy-1(2H)-naphthalenone: Head-to-Head Comparisons Against Sertraline Metabolite Analogs


CYP2C19-Selective Formation of α-Hydroxy Sertraline Ketone vs. CYP2B6-Mediated N-Desmethyl Sertraline: A 90% Reduction in Poor Metabolizers

In a study of 470 patients (769 TDM measurements), the formation of α-hydroxy sertraline ketone was found to be predominantly CYP2C19-dependent, in contrast to N-desmethyl sertraline which is primarily CYP2B6-mediated. CYP2C19 poor metabolizers (PMs; n=16) exhibited approximately 90% lower levels of the target compound compared to normal metabolizers (NMs; n=92) (P < 0.001). In comparison, CYP2B6 PMs (n=25) showed only a 21.5% reduction in N-desmethyl sertraline metabolic ratio versus NMs (n=274) (P = 0.02) [1]. This differential enzymatic dependency means that the target compound serves as a specific, highly sensitive biomarker of CYP2C19 activity, whereas desmethylsertraline primarily reflects CYP2B6 function.

Pharmacogenomics CYP2C19 phenotyping Therapeutic drug monitoring Sertraline metabolism

Absence of Aromatase (CYP19) Inhibition by Hydroxyl Ketone Sertraline vs. Potent Inhibition by N-Desmethylated Sertraline Metabolites

In a compound-by-compound testing design evaluating aromatase (CYP19) enzyme inhibition, hydroxyl ketone sertraline (the target compound class) did not inhibit aromatase activity. In direct contrast, two N-desmethylated sertraline metabolites tested in the same study were more potent aromatase inhibitors than sertraline itself. Furthermore, mixtures of these N-desmethylated metabolites with sertraline were less potent than predicted from a concentration addition model, indicating antagonistic interactions [1]. This differential endocrine activity profile is critical because sertraline has been shown to inhibit aromatase in vitro (IC₅₀ range 3–600 μM depending on assay), and desmethylsertraline retains this liability, whereas the hydroxyl ketone pathway terminus is devoid of this activity [2].

Endocrine disruption Aromatase inhibition Metabolite safety profiling Sertraline

Quantitative Excretion Profile: α-Hydroxy Ketone Diastereomer Glucuronides Comprise 45–82% of Total Radiolabeled Sertraline Metabolites in Urine and Bile

In preclinical disposition studies, sertraline and desmethylsertraline undergo oxidative deamination to the corresponding ketone, which is subsequently hydroxylated at the α-carbon, forming a diastereomeric metabolite pair—the class to which the target compound belongs. The glucuronide conjugates of sertraline carbamic acid, N-hydroxy sertraline, and the α-hydroxy ketone diastereomers together comprise 45% of total radiolabel excreted in urine and bile of bile duct-cannulated rats, and 82% in dogs, establishing the α-hydroxy ketone pathway as the predominant excretory route [1]. By contrast, the N-desmethyl metabolite pathway (desmethylsertraline) represents a pharmacologically active branch whose plasma AUC is 66–270% of sertraline, but which contributes less to total excreted mass [2].

Drug metabolism Excretion profiling Sertraline disposition Preclinical ADME

Chiral Identity Confirmation: Specific Optical Rotation of +41.1° Distinguishes (2R,4S)-Hydroxy Ketone from (2S)-Epimer and Non-Hydroxylated Sertraline Ketone

The target compound exhibits a specific optical rotation of +41.1° (c = 0.11, chloroform), as documented in the Certificate of Analysis from Toronto Research Chemicals and Santa Cruz Biotechnology [1]. This chiroptical property provides unambiguous identity confirmation that differentiates it from: (a) sertraline ketone (CAS 124379-29-9), which lacks the 2-hydroxy substituent and thus has a different stereochemical and optical profile (C₁₆H₁₂Cl₂O, MW 291.17 vs. C₁₆H₁₂Cl₂O₂, MW 307.17) [2]; and (b) the (2S)-hydroxy diastereomer, which has opposite configuration at the α-carbon. The trans-(2R,4S) configuration is defined by the relative stereochemistry between the 4-(S)-dichlorophenyl substituent and the 2-(R)-hydroxy group .

Chiral analysis Optical rotation Enantiomeric purity Reference standard characterization

Pharmacologically Inactive Downstream Metabolite vs. Active Desmethylsertraline: SERT Inhibition Gradient Across the Sertraline Metabolic Cascade

The sertraline metabolic pathway displays a progressive loss of SERT inhibitory potency. Sertraline binds SERT with Ki ≈ 3 nM (IC₅₀ ≈ 2.8–10 nM in various assays). The primary N-demethylated metabolite, desmethylsertraline, is 10- to 20-fold less potent (Ki ≈ 76 nM; IC₅₀ ≈ 50 nM in platelets, 630 nM in synaptosomes) [1]. Further downstream, sertraline and desmethylsertraline undergo oxidative deamination to the ketone (sertraline ketone, CAS 124379-29-9), followed by α-carbon hydroxylation to form the target diastereomeric α-hydroxy ketone pair, which are described as pharmacologically inactive excretory metabolites [2]. This sequential inactivation means that the target compound occupies a distinct position as the terminal, biologically silent excretory form, in contrast to desmethylsertraline which retains measurable—albeit reduced—SERT activity and may contribute to in vivo pharmacology [3].

Serotonin transporter Metabolite pharmacology Structure-activity relationship SSRI metabolism

High-Value Application Scenarios for (2R-trans)-4-(3,4-Dichlorophenyl)-3,4-dihydro-2-hydroxy-1(2H)-naphthalenone in Pharmaceutical and Biomedical Research


CYP2C19 Phenotype Inference via α-Hydroxy Sertraline Ketone Monitoring in Sertraline Therapeutic Drug Monitoring (TDM)

Clinical pharmacology laboratories implementing sertraline TDM can utilize this compound as a CYP2C19-selective biomarker. As demonstrated by Bråten et al. (2026), CYP2C19 poor metabolizers exhibit ~90% lower α-hydroxy sertraline ketone levels compared to normal metabolizers, a dynamic range that supports reliable phenotype discrimination [1]. This contrasts with N-desmethyl sertraline, which is primarily CYP2B6-dependent and shows only a 21.5% reduction in its respective poor metabolizers. The compound enables laboratories to distinguish CYP2C19-mediated metabolic deficiency from CYP2B6-related variability—a differentiation not achievable using desmethylsertraline alone—thereby informing dose adjustment decisions (e.g., ~60% dose reduction recommended for CYP2C19 PMs to avoid overexposure).

Endocrine Safety Screening: Negative Control for Aromatase Inhibition in Sertraline Metabolite Toxicology Panels

Environmental toxicology and drug safety laboratories evaluating the endocrine-disrupting potential of sertraline and its metabolites require this compound as a definitive negative control for aromatase (CYP19) inhibition assays. Jacobsen et al. (2012) demonstrated that while two N-desmethylated sertraline metabolites were more potent aromatase inhibitors than sertraline itself, hydroxyl ketone sertraline did not inhibit the enzyme [1]. This selective inactivity makes the target compound essential for distinguishing aromatase-active metabolite fractions (desmethylsertraline and related N-desmethyl species) from biologically inert excretory forms in effect-based testing strategies. The compound enables a compound-by-compound approach where each metabolite's contribution to the overall endocrine effect profile can be deconvoluted.

Reference Standard for Chiral Impurity Profiling in Sertraline Hydrochloride API and Finished Dosage Forms

Quality control laboratories supporting sertraline hydrochloride Active Pharmaceutical Ingredient (API) manufacturing, ANDA submissions, and pharmacopeial compliance require this compound as a certified chiral impurity reference standard. Sertraline possesses two stereogenic centers, and only the (1S,4S)-cis enantiomer is clinically approved; trans-diastereomers and process-related chiral impurities must be controlled [1]. The target compound, with its defined (2R,4S)-trans configuration and verified specific rotation of +41.1° (c = 0.11, CHCl₃), enables accurate identification and quantification in chiral HPLC methods using amylose-based chiral stationary phases [2]. Its structural distinction from sertraline ketone (CAS 124379-29-9, C₁₆H₁₂Cl₂O), a common synthetic intermediate, is critical for avoiding misidentification in impurity tracking during synthesis scale-up.

Mass Balance and ADME Metabolite Profiling: Authentic Standard for the Dominant Excretory Pathway of Sertraline

Preclinical and clinical ADME laboratories conducting radiolabeled mass balance studies of sertraline require this compound as an authentic reference standard for the quantitatively dominant excretory metabolite class. Tremaine et al. (1989) established that α-hydroxy ketone diastereomer glucuronides, together with other polar conjugates, represent 45% (rat) and 82% (dog) of total excreted radiolabel [1]. Without an authentic standard of the aglycone (the target compound), laboratories cannot accurately identify, quantify, or confirm the structure of this major clearance pathway in HPLC-MS/MS metabolite profiling workflows. The compound thus directly supports regulatory ADME data packages required for IND and NDA submissions.

Quote Request

Request a Quote for (2R-trans)-4-(3,4-Dichlorophenyl)-3,4-dihydro-2-hydroxy-1(2H)-naphthalenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.